2-(Dimethylamino)-3-ethylphenol
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Overview
Description
2-(Dimethylamino)-3-ethylphenol is an organic compound characterized by the presence of a dimethylamino group and an ethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-3-ethylphenol typically involves the alkylation of 3-ethylphenol with dimethylamine. This reaction can be carried out under basic conditions using a suitable base such as sodium hydroxide or potassium carbonate. The reaction is usually performed in a solvent like ethanol or methanol to facilitate the mixing of reactants and improve the yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-3-ethylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted phenols and amines.
Scientific Research Applications
2-(Dimethylamino)-3-ethylphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-3-ethylphenol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The phenol group can participate in redox reactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)ethyl methacrylate
- 4-Dimethylaminopyridine
- Dimethylaniline
Uniqueness
2-(Dimethylamino)-3-ethylphenol is unique due to the presence of both a dimethylamino group and an ethyl group on the phenol ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure allows for specific interactions with molecular targets and diverse applications in various fields.
Properties
Molecular Formula |
C10H15NO |
---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-(dimethylamino)-3-ethylphenol |
InChI |
InChI=1S/C10H15NO/c1-4-8-6-5-7-9(12)10(8)11(2)3/h5-7,12H,4H2,1-3H3 |
InChI Key |
RDDBDINELCBKME-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)O)N(C)C |
Origin of Product |
United States |
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